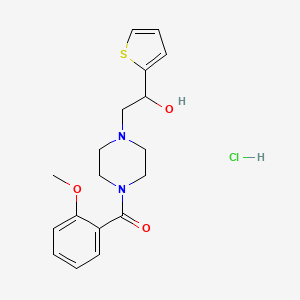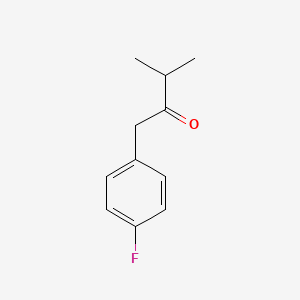
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a complex organic compound that has captured the interest of researchers across various scientific disciplines. The structure comprises a piperazine ring substituted with a hydroxyethyl group attached to a thiophene ring and a methoxyphenyl group, presenting a unique framework for diverse chemical reactions and biological activities.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds through reactions such as:
Substitution and coupling reactions: involving thiophene derivatives and piperazine.
Hydroxylation: to introduce the hydroxy group.
Condensation reactions: with 2-methoxybenzaldehyde to form the methanone moiety.
Hydrochloride salt formation: to enhance the solubility and stability of the compound.
Industrial Production Methods:
On an industrial scale, the production involves optimizing the reaction conditions to increase yield and purity. This includes controlling parameters such as temperature, pH, and the use of catalysts. Continuous flow synthesis and automated reactors are often employed to streamline the process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form carbonyl derivatives.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: The compound's aromatic and heterocyclic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including sodium borohydride or lithium aluminium hydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: include ketones and aldehydes.
Reduction products: involve alcohol derivatives.
Substitution reactions: yield various substituted thiophene and methoxyphenyl compounds.
Applications De Recherche Scientifique
The compound is widely used in multiple scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: For studying its biochemical interactions and potential as a bioactive agent.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism typically involves:
Binding to active sites: of enzymes, inhibiting or modifying their activity.
Interacting with cell membrane receptors: to trigger specific cellular responses.
Modulating signaling pathways: involved in biological processes such as inflammation, oxidation, and cellular growth.
Comparaison Avec Des Composés Similaires
(4-(2-Hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
(4-(2-Hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
Uniqueness:
The presence of the thiophene ring in (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride distinguishes it from its analogs, offering unique electronic and steric properties that influence its reactivity and biological activity.
This compound's intricate structure and diverse functionality make it a valuable subject for ongoing research and development.
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-23-16-6-3-2-5-14(16)18(22)20-10-8-19(9-11-20)13-15(21)17-7-4-12-24-17;/h2-7,12,15,21H,8-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXKAJZGQHZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)
![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2963029.png)
![ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)
